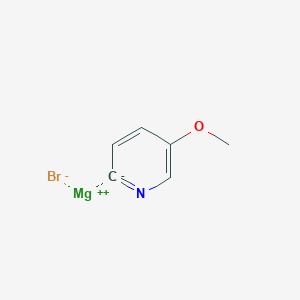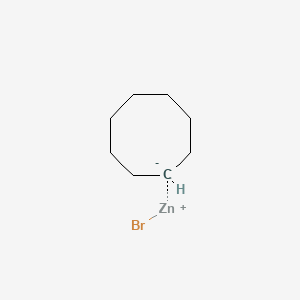
3,5-Dimethoxybenzylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxybenzylzinc bromide, 0.50 M in THF (3,5-DMZB-0.50-THF) is an organometallic compound widely used in laboratory experiments and scientific research. It is a colorless, odorless, and relatively stable compound that is prepared from the reaction between 3,5-dimethoxybenzyl bromide and zinc metal. It is soluble in organic solvents such as THF and is widely used in organic synthesis due to its reactivity and stability.50-THF.
Aplicaciones Científicas De Investigación
3,5-DMZB-0.50-THF is widely used in scientific research due to its reactivity and stability. It is used in the synthesis of various organic compounds, such as aryl halides, aryl ethers, and aryl amines. It is also used in the synthesis of polymers, such as polystyrene, polyethylene, and polypropylene. Additionally, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3,5-DMZB-0.50-THF is based on the reaction between the zinc metal and the 3,5-dimethoxybenzyl bromide. The reaction produces a zinc-bromide complex that is highly reactive and can be used in a variety of organic syntheses. The reaction is typically carried out at room temperature and the product is isolated by filtration and dried under vacuum.
Biochemical and Physiological Effects
3,5-DMZB-0.50-THF is a relatively stable compound that is not known to have any adverse biochemical or physiological effects. It is not known to be toxic or flammable and is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-DMZB-0.50-THF has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively stable and can be used in a variety of organic syntheses. Additionally, it is soluble in organic solvents such as THF and has a high yield in the range of 90-95%. On the other hand, one of the main limitations is that it is not compatible with strong acids and bases, as they can cause the compound to decompose.
Direcciones Futuras
There are several potential future directions for 3,5-DMZB-0.50-THF. One potential direction is to develop new methods for the synthesis of the compound. Additionally, it could be used in the synthesis of new organic compounds and polymers. It could also be used in the development of new pharmaceuticals and other biologically active compounds. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
Métodos De Síntesis
The synthesis of 3,5-DMZB-0.50-THF is achieved through the reaction of 3,5-dimethoxybenzyl bromide and zinc metal in THF. The reaction is carried out in a three-necked round-bottomed flask under an inert atmosphere, such as nitrogen or argon. The reaction is carried out at room temperature and the product is isolated by filtration and dried under vacuum. The yield of the reaction is typically in the range of 90-95%.
Propiedades
IUPAC Name |
bromozinc(1+);1-methanidyl-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLFVOKLIWJHY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)